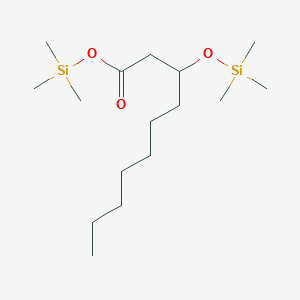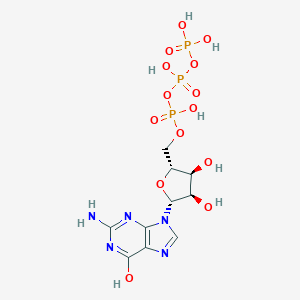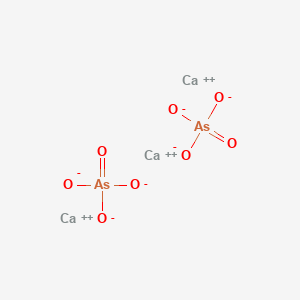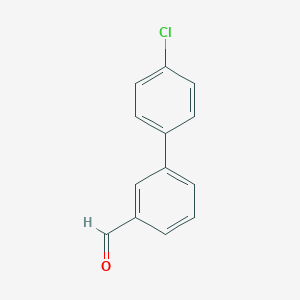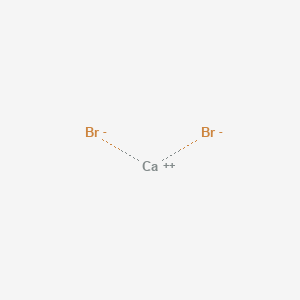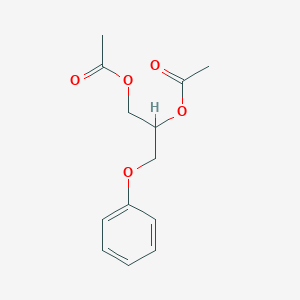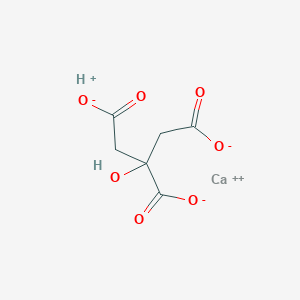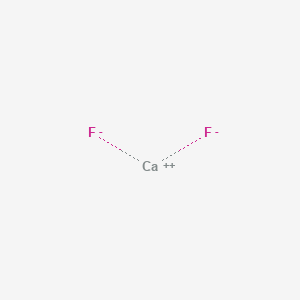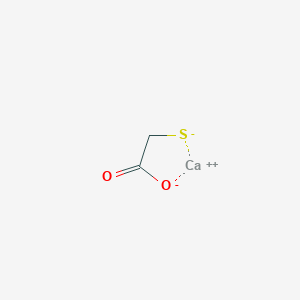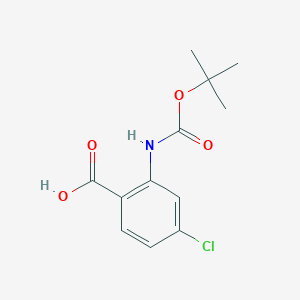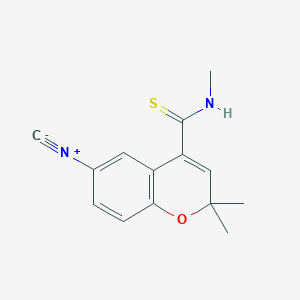
6-Cyano-2,2-dimethyl-N-methyl-2H-1-benzopyran-4-thiocarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyano-2,2-dimethyl-N-methyl-2H-1-benzopyran-4-thiocarboxamide, also known as D609, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in the 1980s and has since been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Mécanisme D'action
The exact mechanism of action of 6-Cyano-2,2-dimethyl-N-methyl-2H-1-benzopyran-4-thiocarboxamide is not fully understood, but it is believed to inhibit the activity of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme that plays a key role in cell signaling and membrane remodeling. By inhibiting PC-PLC, 6-Cyano-2,2-dimethyl-N-methyl-2H-1-benzopyran-4-thiocarboxamide is thought to disrupt the normal functioning of cells, leading to the observed biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
6-Cyano-2,2-dimethyl-N-methyl-2H-1-benzopyran-4-thiocarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and prevent the replication of viruses. Additionally, 6-Cyano-2,2-dimethyl-N-methyl-2H-1-benzopyran-4-thiocarboxamide has been shown to modulate the activity of various enzymes and signaling pathways, leading to changes in cell behavior and function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-Cyano-2,2-dimethyl-N-methyl-2H-1-benzopyran-4-thiocarboxamide in lab experiments is its relatively low cost and ease of synthesis. Additionally, 6-Cyano-2,2-dimethyl-N-methyl-2H-1-benzopyran-4-thiocarboxamide has been extensively studied and its effects on various cell types and signaling pathways are well-characterized. However, one limitation of using 6-Cyano-2,2-dimethyl-N-methyl-2H-1-benzopyran-4-thiocarboxamide is its potential toxicity, particularly at higher concentrations. Researchers must carefully consider the appropriate dosage and exposure time when using 6-Cyano-2,2-dimethyl-N-methyl-2H-1-benzopyran-4-thiocarboxamide in their experiments.
Orientations Futures
There are several potential future directions for research on 6-Cyano-2,2-dimethyl-N-methyl-2H-1-benzopyran-4-thiocarboxamide. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of 6-Cyano-2,2-dimethyl-N-methyl-2H-1-benzopyran-4-thiocarboxamide and its effects on various cell types and signaling pathways. Finally, the development of new and more potent inhibitors of PC-PLC may lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
Méthodes De Synthèse
The synthesis of 6-Cyano-2,2-dimethyl-N-methyl-2H-1-benzopyran-4-thiocarboxamide involves several steps, including the reaction of 2-hydroxyacetophenone with ethyl cyanoacetate to form a diethyl acetal, which is then treated with methylamine and thiourea to produce the final product. The yield of 6-Cyano-2,2-dimethyl-N-methyl-2H-1-benzopyran-4-thiocarboxamide is typically around 50%, and the compound can be purified by recrystallization.
Applications De Recherche Scientifique
6-Cyano-2,2-dimethyl-N-methyl-2H-1-benzopyran-4-thiocarboxamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, and has been investigated as a potential treatment for various diseases, including cancer, Alzheimer's disease, and viral infections.
Propriétés
Numéro CAS |
134122-04-6 |
|---|---|
Nom du produit |
6-Cyano-2,2-dimethyl-N-methyl-2H-1-benzopyran-4-thiocarboxamide |
Formule moléculaire |
C14H14N2OS |
Poids moléculaire |
258.34 g/mol |
Nom IUPAC |
6-isocyano-N,2,2-trimethylchromene-4-carbothioamide |
InChI |
InChI=1S/C14H14N2OS/c1-14(2)8-11(13(18)16-4)10-7-9(15-3)5-6-12(10)17-14/h5-8H,1-2,4H3,(H,16,18) |
Clé InChI |
IJJQJYBKDNNXRJ-UHFFFAOYSA-N |
SMILES |
CC1(C=C(C2=C(O1)C=CC(=C2)[N+]#[C-])C(=S)NC)C |
SMILES canonique |
CC1(C=C(C2=C(O1)C=CC(=C2)[N+]#[C-])C(=S)NC)C |
Synonymes |
6-CDBTC 6-cyano-2,2-dimethyl-N-methyl-2H-1-benzopyran-4-thiocarboxamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



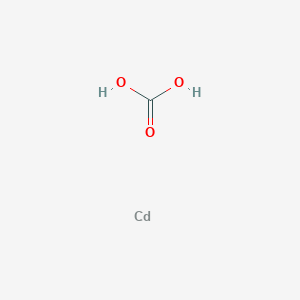
![4h-Imidazo[4,5,1-ij]quinoline-2-carbaldehyde](/img/structure/B147897.png)

